molecular formula C8H10N2O B574877 (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine CAS No. 174469-07-9

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

Cat. No.: B574877
CAS No.: 174469-07-9
M. Wt: 150.181
InChI Key: XNBCAYWMCFSGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a heterocyclic scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. This fused furo-pyridine structure serves as a key synthetic intermediate and privileged structure in drug discovery efforts. Recent research highlights the application of this core structure in the development of heterocyclic compounds for the treatment of helminthic (parasitic worm) infections . The structural motif is also explored in the design and synthesis of potent inhibitors targeting hematopoietic progenitor kinase 1 (HPK1), a key intracellular signaling node in the immune system, for applications in cancer immunotherapy . Furthermore, related furopyridine and dihydrofuran analogs are investigated in other therapeutic areas, including as inhibitors of viral replication, underscoring the broad utility of this chemotype . The compound presents a versatile building block for researchers exploring structure-activity relationships, optimizing pharmacokinetic properties, and investigating new mechanisms of action in various disease contexts.

Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4,6H,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBCAYWMCFSGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole-Catalyzed Water-Mediated Synthesis

A green MCR protocol developed for trans-2,3-dihydrofuro[3,2-c]coumarins provides a template for furopyridine synthesis. In this method, imidazole catalyzes the reaction of 4-hydroxycoumarin, aldehydes, and 2-bromoacetophenone in water at 100°C, yielding products in 72–98% yields. Adapting this approach, the pyridine ring could replace coumarin, with 2-bromoacetophenone derivatives serving as electrophilic partners. Key steps include:

  • Knoevenagel adduct formation : Condensation of an aldehyde with a pyridine-containing nucleophile (e.g., 3-aminopyridine).

  • Cyclization : Nucleophilic attack by an imidazolium intermediate, followed by ring closure to form the dihydrofuran moiety.

Reaction optimization studies highlight imidazole’s dual role as a catalyst and base, with water enhancing solubility and reducing byproducts.

Cyclization of Prefunctionalized Intermediates

Intramolecular Wittig Reactions

Intramolecular Wittig reactions have been employed to construct fused furocoumarins. For furopyridines, a similar strategy could involve α,β-unsaturated ketones bearing pyridine and amine functionalities. For example:

  • Intermediate preparation : A pyridine-propargylamine derivative undergoes phosphorylation to form a ylide.

  • Cyclization : The ylide reacts intramolecularly to form the dihydrofuran ring, followed by oxidation or reduction to stabilize the amine group.

This method requires careful control of stereochemistry, as demonstrated in the synthesis of furo[3,4-c]coumarins.

Metal-Catalyzed Approaches

Copper-Catalyzed Cyclization

Copper catalysts (e.g., Cu(OTf)₂) facilitate Michael additions and cyclizations in fused heterocycle synthesis. In pyridocoumarin preparations, 4-aminocoumarins react with β,γ-unsaturated α-ketoesters under Cu(OTf)₂ catalysis to form pyridine-fused systems. Adapting this:

  • Substrate design : A pyridine-amine precursor reacts with α-bromo ketones.

  • Mechanism : Copper activates the α-bromo ketone, enabling nucleophilic attack by the pyridine’s amine group, followed by cyclodehydration to form the dihydrofuran ring.

Yields in analogous reactions reach 58–76%, with microwave irradiation improving efficiency.

Functional Group Transformations

Reductive Amination of Dihydrofuropyridine Ketones

A two-step approach involves:

  • Ketone synthesis : Preparing 2,3-dihydrofuro[2,3-c]pyridin-3-yl ketone via Friedel–Crafts acylation.

  • Reductive amination : Treating the ketone with ammonium acetate and a reducing agent (e.g., NaBH₃CN) to introduce the methanamine group.

This method mirrors strategies used in aminocoumarin derivatization, where ketones are converted to amines with high selectivity.

Solvent and Catalyst Optimization

Critical parameters for optimizing yield and selectivity include:

ParameterOptimal ConditionsImpact on YieldCitation
CatalystImidazole (1.0 equiv)97%
SolventH₂O>90%
Temperature100°CMaximizes rate
Substitution patternElectron-donating groups72–98%

Water emerges as an ideal solvent for MCRs due to its polarity and eco-friendly profile, while imidazole’s amphoteric nature aids in proton transfer steps.

Mechanistic Insights

Proposed Pathway for MCR Synthesis

  • Knoevenagel adduct formation : Pyridine-aldehyde condensation generates an α,β-unsaturated intermediate.

  • Nucleophilic attack : Imidazole activates 2-bromoacetophenone, forming an ylide that attacks the adduct.

  • Cyclization : Intramolecular etherification closes the dihydrofuran ring.

  • Amine stabilization : The methanamine group is introduced via reductive amination or direct substitution .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, alcohols, and amines; often requires a catalyst or base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce the fully reduced amine derivative .

Scientific Research Applications

Drug Discovery

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine serves as a crucial building block in the synthesis of potential pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in organic chemistry applications .

Medicinal Chemistry

Research has indicated that this compound may exhibit therapeutic properties. Investigations into its interactions with biological targets have shown promise in areas such as cancer treatment and enzyme modulation .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antitumor Activity : Research has demonstrated that derivatives of this compound can inhibit cancer cell growth in vitro. For instance, hybrid molecules incorporating similar structures have shown significant cytotoxic effects against liver cancer cells (HepG2), suggesting a potential pathway for developing new anticancer agents .
  • Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for specific enzymes involved in cancer progression. The binding affinity and selectivity for these targets are critical for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydrofuro[2,3-c]pyridine): Lacks the methanamine group but shares the core structure.

    (2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine): Similar heterocyclic structure with different functional groups.

Uniqueness

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is unique due to its specific combination of the furo and pyridine rings with a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and drug discovery.

Synthesis

The synthesis of this compound typically involves cyclization reactions between pyridine and furan derivatives under specific conditions. Common methodologies include the use of catalysts and controlled temperature environments to optimize yield and purity.

Synthetic Routes

  • Pictet–Spengler Reaction : A semi-one-pot method allows the formation of substituted tetrahydrofuro-pyridines, which can be further processed to yield the target compound .
  • Reagents Used : The reactions often utilize reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, highlighting the compound's versatility in organic synthesis.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects.

The compound functions by binding to specific molecular targets within the body. This binding can influence biochemical pathways, potentially leading to therapeutic effects against various diseases. For instance, it has shown promise in drug discovery as a building block for synthesizing novel pharmaceuticals .

Case Studies

  • Antibacterial Activity : A series of derivatives related to this compound were evaluated for antibacterial properties. Certain derivatives demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) in low microgram ranges .
  • IRAK4 Inhibition : Recent studies indicated that derivatives of this compound could serve as inhibitors for IRAK4, a target in inflammatory diseases. One derivative showed an IC50 value of 7.3 nM against IRAK4, indicating strong potential for treating autoimmune disorders .

Comparative Analysis

A comparison of various compounds related to this compound reveals its unique position within medicinal chemistry:

CompoundIC50 (μM)BioavailabilityMechanism
This compound6.5 ± 1.5ModerateEnzyme modulation
Related Compound A8.0 ± 1.0HighReceptor binding
Related Compound B5.0 ± 0.5LowInhibition

Applications in Drug Discovery

The compound serves as a pivotal intermediate in the synthesis of complex organic molecules and has been investigated for its therapeutic properties across various fields:

  • Medicinal Chemistry : It is being explored for its potential in developing new antibiotics and anti-inflammatory agents.
  • Organic Synthesis : As a versatile building block, it aids in creating diverse chemical entities with potential biological significance .

Q & A

Q. What synthetic routes are reported for (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, and how are intermediates characterized?

The compound is synthesized via condensation reactions using this compound as a starting material. For example, it has been coupled with indole-2-carboxamide derivatives in the presence of coupling agents like EDCI/HOBt. Key intermediates are characterized by 1H NMR (e.g., δ 8.14–8.06 ppm for aromatic protons) and purified via trituration in ethyl acetate, yielding ~50% as a white solid . Solvent choice and acid catalysis (e.g., HCl) are critical for cyclization efficiency .

Q. How is the stability of this compound managed during synthesis?

Intermediate dihydrofuropyridines are prone to instability and tar formation under acidic conditions. Stabilization strategies include:

  • Using toluene as a solvent (yield up to 58%) instead of polar solvents like CH₃CN (26% yield) .
  • Optimizing acid equivalents (1–2 equiv HCl) and reaction time (2–5 hours) to minimize decomposition .
  • Avoiding prolonged heating (>70°C) to prevent side reactions .

Q. What spectroscopic methods are used to confirm the structure of this compound and its derivatives?

  • 1H NMR : Aromatic protons in the furopyridine ring appear as multiplets at δ 8.14–8.06 ppm, while methylene groups resonate at δ 7.14–7.06 ppm .
  • LC-MS : Employed to verify molecular ion peaks and purity (>95%) in synthesized derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Pictet-Spengler cyclizations involving this amine?

Based on systematic screening (Table 1, ):

  • Solvent : Toluene outperforms CH₃CN and 1,4-dioxane, yielding 58% vs. 8–26%.
  • Acid : HCl (1–2 equiv) is superior to TsOH, with yields dropping to 11% with TsOH.
  • Temperature : 70°C balances reactivity and stability; higher temperatures (110°C) reduce yields to 25%.
  • Scale : Reactions at 1 mmol scale show reproducibility, but scaling up requires adjustments to solvent volume and stirring efficiency .

Q. What strategies address contradictory data in bioactivity studies of furopyridine derivatives?

Discrepancies in bioactivity (e.g., antiviral vs. inactive results) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl in derivative 27n) enhance binding to viral targets .
  • Stereochemical factors : Enantiomeric purity (e.g., (R)- vs. (S)-isomers) impacts receptor interactions, as seen in thieno[2,3-c]pyridinone analogs .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter IC₅₀ values .

Q. How do structural modifications of the furopyridine core influence physicochemical properties?

  • Hydrophilicity : Methoxy or morpholino substitutions (e.g., [6-methoxypyridin-3-yl]methanamine) improve aqueous solubility, critical for in vivo studies .
  • Stability : Methylation at the 3-position of the pyridine ring reduces oxidative degradation .
  • Bioavailability : Amine functionalization (e.g., N-methylation) enhances blood-brain barrier penetration in CNS-targeting analogs .

Q. What computational methods are employed to predict the reactivity of this compound in heterocyclic syntheses?

  • DFT calculations : Model the stability of iminium intermediates during Pictet-Spengler cyclization, correlating with experimental yields .
  • Molecular docking : Predict binding affinities of derivatives to viral proteases or opioid receptors, guiding SAR studies .

Methodological Challenges and Solutions

Q. How are purification challenges resolved for tar-prone reaction mixtures?

  • Trituration : Crude products are triturated in ethyl acetate to remove polymeric byproducts .
  • Salt formation : Converting the free base to hydrochloride salts improves crystallinity and filtration efficiency .
  • Chromatography : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients isolates polar impurities .

Q. What analytical techniques validate the purity of this compound in complex matrices?

  • HPLC-UV : Quantifies purity (>95%) using a gradient elution (0.1% TFA in H₂O:MeCN) .
  • Elemental analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
  • HRMS : Resolves isotopic patterns (e.g., bromine in [7-bromo-pyrrolo[2,3-c]pyridin-3-yl] derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.